7-(methylamino)-5-azaspiro[2.4]heptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(methylamino)-5-azaspiro[24]heptan-4-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a seven-membered ring and a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(methylamino)-5-azaspiro[2.4]heptan-4-one typically involves the formation of the spirocyclic structure through a series of organic reactions. . The reaction conditions often require specific reagents and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(methylamino)-5-azaspiro[2.4]heptan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
7-(methylamino)-5-azaspiro[2.4]heptan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(methylamino)-5-azaspiro[2.4]heptan-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptan-4-one: A precursor in the synthesis of 7-(methylamino)-5-azaspiro[2.4]heptan-4-one.
7-Methyl-1,4-dioxaspiro[2.4]heptan-5-one: Another spirocyclic compound with different functional groups.
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of the methylamino group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(methylamino)-5-azaspiro[2.4]heptan-4-one involves the reaction of a cyclic ketone with a primary amine in the presence of a Lewis acid catalyst.", "Starting Materials": [ "4,4-dimethylcyclohexanone", "methylamine", "zinc chloride" ], "Reaction": [ "The first step involves the reaction of 4,4-dimethylcyclohexanone with methylamine in the presence of zinc chloride as a Lewis acid catalyst to form 7-(methylamino)-4,4-dimethylcyclohexanone.", "The second step involves the cyclization of 7-(methylamino)-4,4-dimethylcyclohexanone to form 7-(methylamino)-5-azaspiro[2.4]heptan-4-one.", "The final step involves the isolation and purification of the desired product." ] } | |
CAS No. |
2648940-83-2 |
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
7-(methylamino)-5-azaspiro[2.4]heptan-4-one |
InChI |
InChI=1S/C7H12N2O/c1-8-5-4-9-6(10)7(5)2-3-7/h5,8H,2-4H2,1H3,(H,9,10) |
InChI Key |
LZBFXAQFFQUKPD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CNC(=O)C12CC2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.